Enantiomerization Barrier Elevated by ~90 kJ mol⁻¹ Over Typical Tertiary Amines
The enantiomerization barrier of Tröger's base (1) was determined by enantioselective stopped-flow multidimensional gas chromatography as ΔG‡gas(298.15 K) = 112.8 ± 0.5 kJ mol⁻¹ in the gas phase and ΔG‡liq(298.15 K) = 117.8 ± 0.5 kJ mol⁻¹ in the chiral stationary liquid phase [1]. This is approximately 90–95 kJ mol⁻¹ higher than the typical pyramidal inversion barrier of ordinary tertiary amines (20–25 kJ mol⁻¹) [2], a direct consequence of the bridgehead nitrogen architecture that prevents inversion. In acidic media, the parent TB enantiomerization barrier is estimated at ~101 kJ mol⁻¹ (based on racemization kinetics at pH 1, 105 °C), while bis-ortho-methyl substitution raises this to 130.4–131.6 kJ mol⁻¹—a 30 kJ mol⁻¹ increase—rendering certain derivatives configurationally stable even under strongly acidic conditions [3].
| Evidence Dimension | Enantiomerization free energy barrier (ΔG‡) at 298.15 K |
|---|---|
| Target Compound Data | ΔG‡gas = 112.8 ± 0.5 kJ mol⁻¹; ΔG‡liq = 117.8 ± 0.5 kJ mol⁻¹ (Tröger's base) |
| Comparator Or Baseline | Typical tertiary amine pyramidal inversion barrier: 20–25 kJ mol⁻¹; bis-ortho-methyl TB: 130.4–131.6 kJ mol⁻¹ (acidic media) |
| Quantified Difference | ~90–95 kJ mol⁻¹ higher than ordinary tertiary amines; bis-ortho-methyl analogs are ~30 kJ mol⁻¹ higher than parent TB in acid |
| Conditions | Gas phase (helium carrier) and liquid phase (Chirasil-β-Dex CSP); stopped-flow multidimensional GC; acidic media: pH 1, 105 °C, ethylene glycol |
Why This Matters
This uniquely high but tunable barrier makes TB the definitive proof-of-concept scaffold for nitrogen-centered chirality and enables racemic-to-enantiopure switching strategies not possible with atropisomeric or carbon-centered chiral scaffolds.
- [1] Trapp, O.; Schurig, V. Stereointegrity of Tröger's Base: Gas-Chromatographic Determination of the Enantiomerization Barrier. J. Am. Chem. Soc. 2000, 122 (7), 1424–1430. DOI: 10.1021/ja991184o. View Source
- [2] Li, Y.-W. et al. Organocatalytic asymmetric synthesis of Tröger's bases. Nat. Commun. 2025, 16, 6383. DOI: 10.1038/s41467-025-61772-4. (Reports the 20–25 kJ mol⁻¹ inversion barrier for typical tertiary amines in the Introduction.) View Source
- [3] Valkonen, A. et al. Bis-ortho-Substitution by Methyl Groups Dramatically Increases the Racemization Barrier of Tröger Bases. Chem. Eur. J. 2006, 12 (24), 6279–6285. DOI: 10.1002/chem.200600278. View Source
